molecular formula C5H7ClN6 B1590233 2-Amino-4-chloro-6-guanidinopyrimidine CAS No. 83170-03-0

2-Amino-4-chloro-6-guanidinopyrimidine

Cat. No. B1590233
CAS RN: 83170-03-0
M. Wt: 186.6 g/mol
InChI Key: OFNBTXIKNJCAAZ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-guanidinopyrimidine is a chemical compound . It’s a type of pyrimidine, which is a class of organic compounds that are widely used in the field of medicine and technology .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, 2-anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-4-chloro-6-guanidinopyrimidine are not detailed in the search results, it’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction .

Scientific Research Applications

Chemical Synthesis and Characterization

2-Amino-4-chloro-6-guanidinopyrimidine, a heterocyclic precursor, is instrumental in the synthesis of various chemical compounds. Boyle et al. (2001) highlighted its role in forming diaminomethyleneaminocarbonyldinitromethane during the nitration of 2-amino-6-chloro-4(3H)-pyrimidinone, a process significant for chemical synthesis (Boyle et al., 2001). Additionally, the compound has been used in the synthesis of self-complementary betainic guanine model compounds, indicating its utility in creating models for biologically important molecules (SchmidtAndreas & KindermannMarkus Karl, 2001).

Pharmaceutical and Biological Applications

In pharmaceutical research, this compound is a precursor for developing antibacterial and antifungal agents. Thanh and Mai (2009) synthesized N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas from 2-amino-4,6-diarylpyrimidines, demonstrating its potential in creating bioactive molecules with antimicrobial properties (Thanh & Mai, 2009). Similarly, compounds derived from 2-amino-4-chloro-6-guanidinopyrimidine have shown anti-inflammatory and antimicrobial activities, underlining its relevance in medicinal chemistry (A.S.Dongarwar et al., 2011).

Molecular Structure and Properties

The compound's role in molecular recognition processes is critical, particularly in the context of hydrogen bonding. Rajam et al. (2017) explored the tautomerism and molecular structures in pyrimidines, which included derivatives of 2-amino-4-chloro-6-guanidinopyrimidine, highlighting its significance in understanding molecular interactions (Rajam et al., 2017).

Safety And Hazards

While specific safety and hazard information for 2-Amino-4-chloro-6-guanidinopyrimidine is not available, similar compounds like 2-Amino-4-chloro-6-methylpyrimidine are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research and development of 2-Amino-4-chloro-6-guanidinopyrimidine and similar compounds could involve exploring synthetic methods to produce this significant class of heterocyclic systems . The use of microwave conditions for synthesis has shown promising results .

properties

IUPAC Name

2-(2-amino-6-chloropyrimidin-4-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN6/c6-2-1-3(11-4(7)8)12-5(9)10-2/h1H,(H6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNBTXIKNJCAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509912
Record name N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-6-guanidinopyrimidine

CAS RN

83170-03-0
Record name N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DL Ladd - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
A series of substituted 2‐ and 4‐guanidinopyrimidines were prepared by reaction of halopyrimidines with guanidine; alkylamino and amino substituents were introduced by subsequent …
Number of citations: 21 onlinelibrary.wiley.com

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